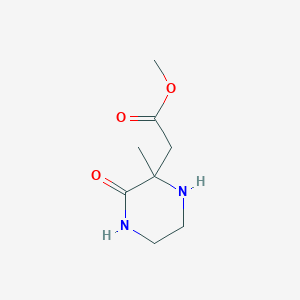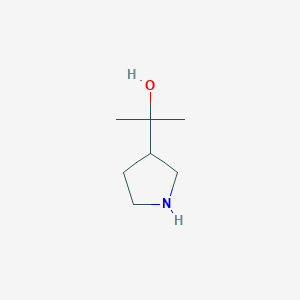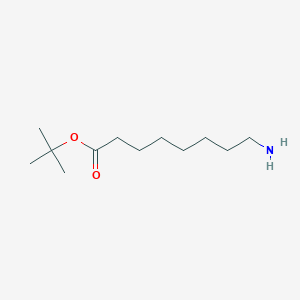
4-(2-アミノエトキシ)安息香酸メチル
概要
説明
Methyl 4-(2-aminoethoxy)benzoate is an organic compound with the molecular formula C10H13NO3 It is an ester derivative of benzoic acid and contains an aminoethoxy group attached to the benzene ring
科学的研究の応用
Methyl 4-(2-aminoethoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds, particularly selective estrogen receptor modulators (SERMs).
Industry: Utilized in the production of specialty chemicals and materials
Safety and Hazards
作用機序
Target of Action
Methyl 4-(2-aminoethoxy)benzoate primarily targets Estrogen Receptors (ERs) . ERs are crucial in managing serious aspects of women’s health, guiding the scope of drug discovery towards developing new entities treating osteoporosis and breast cancer .
Mode of Action
The compound interacts with its targets, the ERs, by mimicking the structure of estrogen, a hormone that binds to ERs. This interaction results in changes in the receptor’s activity, leading to a cascade of cellular events .
Biochemical Pathways
The compound affects the estrogen signaling pathway. When it binds to ERs, it modulates the transcription of genes regulated by estrogen. This modulation can have downstream effects on various biological processes, including cell growth and differentiation .
Result of Action
The molecular and cellular effects of Methyl 4-(2-aminoethoxy)benzoate’s action are primarily related to its modulation of ER activity. By binding to ERs, it can influence the expression of estrogen-responsive genes, potentially leading to therapeutic effects in conditions like osteoporosis and breast cancer .
生化学分析
Biochemical Properties
Methyl 4-(2-aminoethoxy)benzoate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with selective estrogen receptor modulators, which are crucial in the management of conditions such as osteoporosis and breast cancer . The interaction between Methyl 4-(2-aminoethoxy)benzoate and these receptors involves binding to the receptor sites, thereby modulating their activity. Additionally, this compound may interact with enzymes involved in the metabolism of benzoate derivatives, influencing their catalytic activity and overall metabolic pathways .
Cellular Effects
The effects of Methyl 4-(2-aminoethoxy)benzoate on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Methyl 4-(2-aminoethoxy)benzoate has been shown to affect the expression of genes involved in estrogen receptor signaling, thereby impacting cellular responses to hormonal stimuli . Furthermore, this compound may alter cellular metabolism by interacting with enzymes involved in the breakdown and synthesis of benzoate derivatives, leading to changes in metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of Methyl 4-(2-aminoethoxy)benzoate involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as estrogen receptors, and modulating their activity . The binding interaction between Methyl 4-(2-aminoethoxy)benzoate and these receptors can lead to either inhibition or activation of receptor-mediated signaling pathways, depending on the context. Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-(2-aminoethoxy)benzoate can change over time due to factors such as stability, degradation, and long-term cellular responses. This compound is generally stable under standard laboratory conditions, but its activity may decrease over time due to gradual degradation . Long-term exposure to Methyl 4-(2-aminoethoxy)benzoate in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Methyl 4-(2-aminoethoxy)benzoate vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of estrogen receptor activity and improvement in metabolic function . At higher doses, Methyl 4-(2-aminoethoxy)benzoate can cause toxic or adverse effects, including disruption of normal cellular processes and induction of oxidative stress . It is essential to determine the optimal dosage range to maximize the therapeutic potential of this compound while minimizing its adverse effects.
Metabolic Pathways
Methyl 4-(2-aminoethoxy)benzoate is involved in several metabolic pathways, particularly those related to the metabolism of benzoate derivatives. This compound interacts with enzymes such as benzoate hydroxylase and benzoate-CoA ligase, which are involved in the breakdown and synthesis of benzoate compounds . These interactions can influence metabolic flux and the levels of various metabolites, thereby affecting overall cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of Methyl 4-(2-aminoethoxy)benzoate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by amino acid transporters, which facilitate its uptake into cells . Once inside the cell, Methyl 4-(2-aminoethoxy)benzoate may interact with binding proteins that influence its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of Methyl 4-(2-aminoethoxy)benzoate is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and receptors . Additionally, Methyl 4-(2-aminoethoxy)benzoate may be targeted to specific organelles, such as the endoplasmic reticulum, through post-translational modifications and targeting signals . These localization patterns are essential for the compound’s ability to modulate cellular processes and exert its biochemical effects.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 4-(2-aminoethoxy)benzoate can be synthesized through several methods. One common synthetic route involves the reaction of 4-hydroxybenzoic acid with 2-chloroethylamine hydrochloride in the presence of a base, followed by esterification with methanol. The reaction conditions typically include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Methanol or ethanol
Temperature: Room temperature to reflux conditions
Another method involves the protection of the amino group using a tert-butoxycarbonyl (Boc) group, followed by the reaction with 4-hydroxybenzoic acid and subsequent deprotection .
Industrial Production Methods
Industrial production of Methyl 4-(2-aminoethoxy)benzoate may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
化学反応の分析
Types of Reactions
Methyl 4-(2-aminoethoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Nitro or nitroso derivatives of the benzoate.
Reduction: 4-(2-aminoethoxy)benzyl alcohol.
Substitution: N-alkyl or N-acyl derivatives of the benzoate.
類似化合物との比較
Methyl 4-(2-aminoethoxy)benzoate can be compared with other similar compounds, such as:
Methyl 4-(2-hydroxyethoxy)benzoate: Lacks the amino group, resulting in different chemical reactivity and biological activity.
Ethyl 4-(2-aminoethoxy)benzoate: Contains an ethyl ester instead of a methyl ester, affecting its physical properties and reactivity.
4-(2-Aminoethoxy)benzoic acid: The free acid form, which has different solubility and reactivity compared to the ester derivative.
Conclusion
Methyl 4-(2-aminoethoxy)benzoate is a versatile compound with significant potential in various fields of research Its unique chemical structure allows it to participate in a wide range of reactions, making it valuable in synthetic chemistry, biology, medicine, and industry
特性
IUPAC Name |
methyl 4-(2-aminoethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-13-10(12)8-2-4-9(5-3-8)14-7-6-11/h2-5H,6-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRYWTZXDXXQKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60555869 | |
| Record name | Methyl 4-(2-aminoethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60555869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56850-93-2 | |
| Record name | Methyl 4-(2-aminoethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60555869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B1315706.png)









![1-Thia-4-azaspiro[4.5]decane hydrochloride](/img/structure/B1315734.png)

![N2-[2-(Dimethylamino)ethyl]-2,3-pyridinediamine](/img/structure/B1315738.png)
